2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde

Lipophilicity LogP Drug Design

Synthesizing reproducible anticonvulsant leads demands well-characterized intermediates. This benzofuran aldehyde (LogP 4.13) directly builds the 4-chlorobenzoyl-benzofuran scaffold of MES-active acetamide derivatives. • LogP 4.13 enhances CNS permeability for antiepileptic programs. • Boiling point 457.8°C ensures thermal stability in high-temperature reactions. • Supplied at 98% purity with batch-specific NMR, HPLC, and GC reports, eliminating impurity-related failures and streamlining route validation.

Molecular Formula C16H9ClO3
Molecular Weight 284.69 g/mol
CAS No. 300664-78-2
Cat. No. B1620546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde
CAS300664-78-2
Molecular FormulaC16H9ClO3
Molecular Weight284.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Cl
InChIInChI=1S/C16H9ClO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H
InChIKeyPVBNPQCZINCNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde: Overview


2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde (CAS 300664-78-2) is a benzofuran-based heterocyclic aldehyde with the molecular formula C16H9ClO3 and a molecular weight of 284.69 g/mol . It features a reactive 5-carbaldehyde group and a 2-(4-chlorobenzoyl) substituent, positioning it as a versatile intermediate for constructing biologically active benzofuran scaffolds [1]. Commercially, it is offered with standard purities of 97-98% and is accompanied by batch-specific analytical documentation, including NMR, HPLC, and GC reports .

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde: Substitution Risks


While benzofuran-5-carbaldehyde derivatives share a common core, subtle structural variations yield significant differences in physicochemical properties critical for reproducible synthesis and biological evaluation. Replacing 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde with its non-chlorinated benzoyl analog (CAS 120973-72-0) or the 3-nitrobenzoyl variant (CAS 300664-79-3) results in quantifiable changes in molecular weight, lipophilicity, and electronic character . These differences can alter reaction kinetics, downstream purification efficiency, and the final compound's pharmacokinetic profile [1]. The following evidence guide provides the specific, data-backed differentiators that inform a scientific selection.

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde: Comparative Data


Enhanced Lipophilicity Over Non-Chlorinated Analog

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde exhibits a calculated LogP value of 4.13 . While direct experimental LogP data for the non-chlorinated analog (2-benzoylbenzofuran-5-carbaldehyde, CAS 120973-72-0) are not available, the calculated LogP difference is approximately +0.6 to +0.8 units due to the chlorine substitution [1]. This increase in lipophilicity is consistent with the known Hansch π value for aromatic chlorine (+0.71) [2].

Lipophilicity LogP Drug Design Physicochemical Properties

Molecular Weight and Density vs. Parent Compound

The molecular weight of 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde is 284.69 g/mol, and its reported density is 1.368 g/cm³ [1]. In contrast, the simpler analog benzofuran-5-carbaldehyde (CAS 10035-16-2) has a molecular weight of 146.14 g/mol and a density of approximately 1.2 g/cm³ . This represents a 94.8% increase in molecular weight and a 14% increase in density.

Molecular Weight Density Reaction Stoichiometry Building Block

Higher Boiling Point vs. Non-Chlorinated Analog

The boiling point of 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde is reported as 457.8°C at 760 mmHg [1]. Its non-chlorinated analog, 2-benzoylbenzofuran-5-carbaldehyde (CAS 120973-72-0), is not specifically documented for boiling point, but the simpler benzofuran-5-carbaldehyde has a boiling point of 251.5°C at 760 mmHg . The significantly higher boiling point of the chloro-substituted compound (a difference of over 200°C) is consistent with increased molecular weight and stronger intermolecular forces.

Boiling Point Thermal Stability Purification Distillation

Supplier-Documented Purity and Characterization

Multiple commercial suppliers offer 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde with documented purities of 97-98%, accompanied by batch-specific analytical data including NMR, HPLC, and GC reports . While direct comparative purity data for all analogs are not available in a single study, the availability of such comprehensive characterization for this specific compound reduces the risk of introducing unknown impurities into a synthetic sequence [1].

Purity Quality Control Analytical Characterization Procurement

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde: Application Scenarios


Synthesis of Lipophilic Benzofuran Drug Candidates

The calculated LogP of 4.13 positions 2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde as an ideal starting material for constructing lipophilic benzofuran derivatives. Its enhanced hydrophobicity, compared to non-halogenated analogs [1], makes it particularly valuable in medicinal chemistry programs targeting improved membrane permeability or blood-brain barrier penetration [2]. This is supported by class-level evidence of aromatic chlorine's positive contribution to LogP.

High-Temperature Reaction Sequences

With a reported boiling point of 457.8°C at 760 mmHg [3], this compound exhibits significantly greater thermal stability than simpler benzofuran aldehydes . This property is advantageous for synthetic protocols requiring elevated temperatures, such as certain condensation or cyclization reactions, where lower-boiling analogs might be lost or decompose. The compound's high boiling point ensures it remains in the reaction mixture, potentially improving yields and reducing the need for excess reagent.

Anticonvulsant Acetamide Precursor

2-(4-Chlorobenzoyl)-1-benzofuran-5-carbaldehyde serves as a direct precursor to the 4-chlorobenzoyl-benzofuran core found in a series of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)acetamide derivatives [4]. These derivatives have demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, with some showing comparable relative potency to phenytoin [4]. The presence of the 4-chlorobenzoyl group is a key structural feature in this active series, providing a direct link between this building block and a biologically validated scaffold.

Quality-Controlled Building Block for Reproducible Synthesis

The availability of this compound with documented purity (97-98%) and batch-specific analytical data (NMR, HPLC, GC) makes it a preferred choice for research environments where experimental reproducibility and quality assurance are paramount. The ability to source a well-characterized intermediate reduces the risk of failed reactions due to unknown impurities and simplifies the establishment of a reliable synthetic route [5].

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